

4-benzyloxy-3-methoxyphenol chemical structure and IUPAC name

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Benzyl-3-methoxyphenol

Cat. No.: B023850

[Get Quote](#)

An In-depth Technical Guide to 4-benzyloxy-3-methoxyphenol

This technical guide provides a comprehensive overview of **4-benzyloxy-3-methoxyphenol**, a significant chemical compound in various research and development sectors. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical identity, properties, synthesis, and potential biological activities.

Chemical Structure and IUPAC Name

The compound **4-benzyloxy-3-methoxyphenol** is an aromatic organic compound. Its structure consists of a phenol ring substituted with a methoxy group and a benzyloxy group.

IUPAC Name: 4-(benzyloxy)-3-methoxyphenol^[1]

Alternatively, it is also known as 3-methoxy-4-(phenylmethoxy)phenol.

Chemical Structure:

Physicochemical Properties

A summary of the key physicochemical properties of **4-benzyloxy-3-methoxyphenol** is presented in the table below. This data is crucial for its handling, application, and analysis in a laboratory setting.

Property	Value	Reference
CAS Number	40232-88-0	[2]
Molecular Formula	C ₁₄ H ₁₄ O ₃	[2]
Molecular Weight	230.26 g/mol	[2]
Appearance	White to pale yellow crystals or powder	-
Melting Point	76-78 °C	-
Boiling Point	390.7 °C at 760 mmHg	-
Density	1.171 g/cm ³	-
Solubility	Slightly soluble in chloroform and methanol	-
SMILES	COc1cc(O)ccc1OCCc1ccccc1	-
InChI	1S/C14H14O3/c1-16-14-9-12(15)7-8-13(14)17-10-11-5-3-2-4-6-11/h2-9,15H,10H2,1H3	-

Experimental Protocols

Synthesis of 4-benzyloxy-3-methoxyphenol

The synthesis of **4-benzyloxy-3-methoxyphenol** can be achieved via a Williamson ether synthesis, a common method for forming ethers. This procedure is adapted from a similar synthesis of 4-benzyloxyphenol.[3]

Materials:

- 3-methoxybenzene-1,2-diol (hydroxyquinol)
- Benzyl chloride
- Potassium carbonate (anhydrous)

- Acetone
- Methanol
- Hydrochloric acid (HCl), 1M
- Ethyl acetate
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-methoxybenzene-1,2-diol (1 equivalent) in acetone.
- Add anhydrous potassium carbonate (2 equivalents) to the solution.
- Slowly add benzyl chloride (1.1 equivalents) to the stirring mixture.
- Heat the reaction mixture to reflux and maintain for 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate.
- Evaporate the acetone from the filtrate under reduced pressure to obtain the crude product.
- Dissolve the crude product in ethyl acetate and wash with 1M HCl, followed by water and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

Purification Protocol

The crude **4-benzyloxy-3-methoxyphenol** can be purified using the following methods:

Recrystallization:

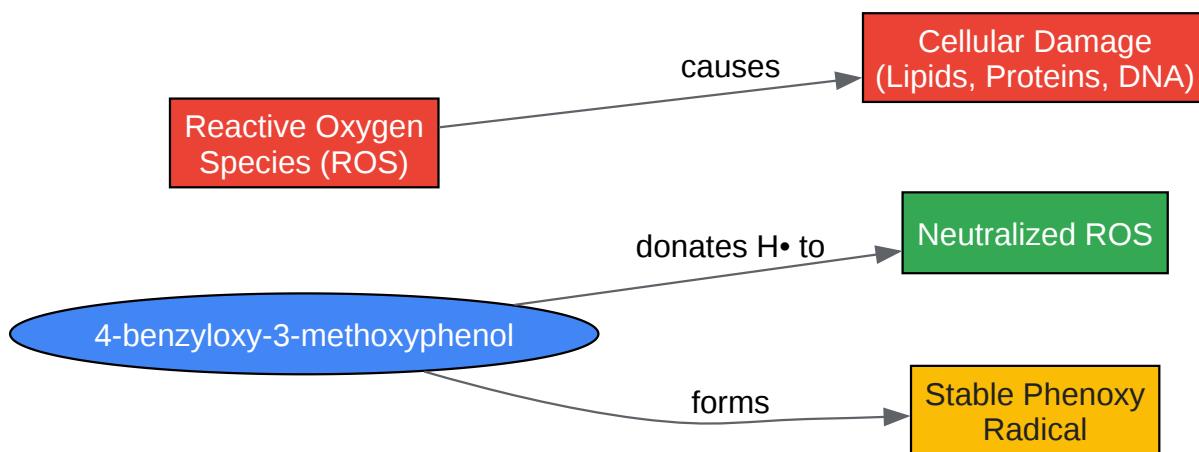
- Dissolve the crude product in a minimal amount of hot methanol.
- Allow the solution to cool slowly to room temperature, then place it in an ice bath to facilitate crystallization.
- Collect the crystals by vacuum filtration, wash with a small amount of cold methanol, and dry under vacuum.

Column Chromatography: For higher purity, the compound can be purified by column chromatography on silica gel.

- Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
- Load the crude product onto the column.
- Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).
- Collect the fractions and analyze them by TLC.
- Combine the pure fractions and evaporate the solvent to yield the purified product.

Analytical Methods

The identity and purity of the synthesized **4-benzyloxy-3-methoxyphenol** can be confirmed by standard analytical techniques:

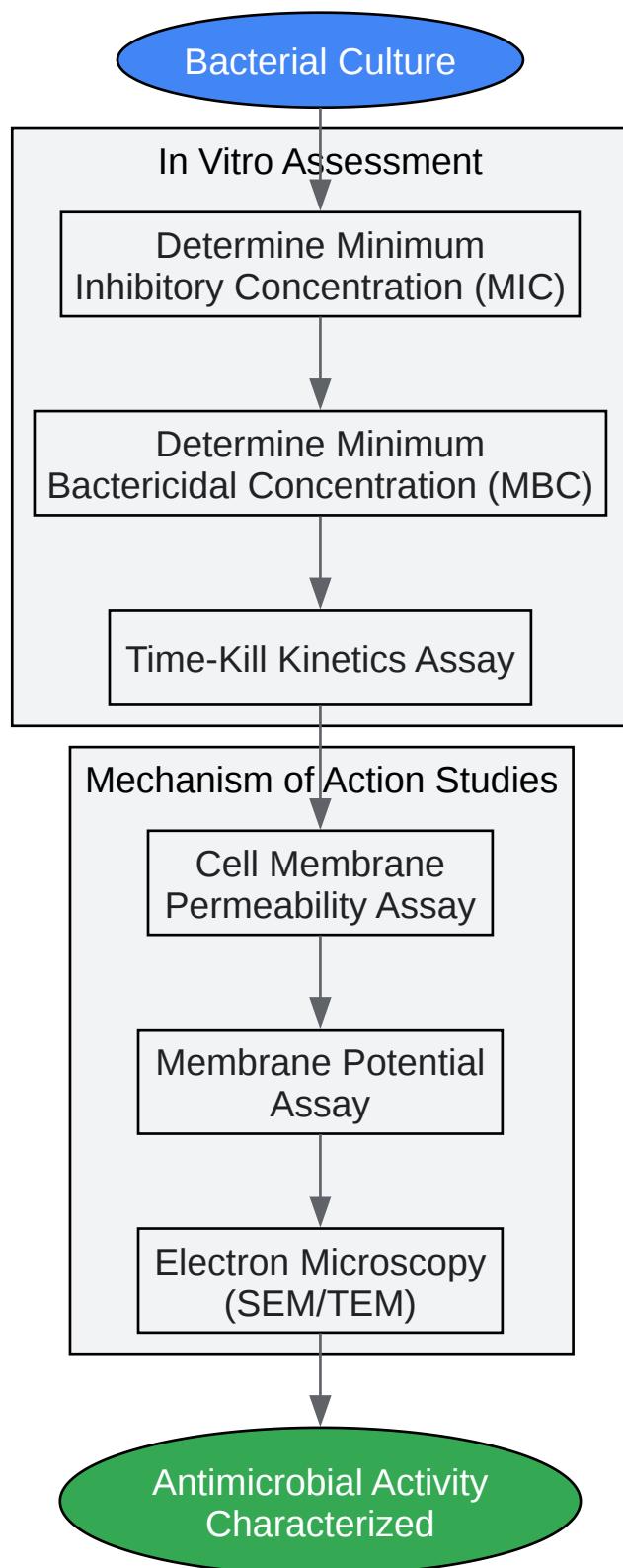

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H NMR and ^{13}C NMR spectroscopy to confirm the chemical structure.
- Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
- Gas Chromatography (GC): To assess the purity of the compound.[\[4\]](#)

Potential Biological Activity and Signaling Pathways

While specific studies on the biological activity of **4-benzyloxy-3-methoxyphenol** are limited, the broader class of methoxyphenol compounds is known for its antioxidant and antimicrobial properties.[1][5]

Proposed Antioxidant Mechanism

Methoxyphenols can act as antioxidants by donating a hydrogen atom from their phenolic hydroxyl group to neutralize free radicals, thereby preventing oxidative damage to cells.[6]



[Click to download full resolution via product page](#)

Caption: Proposed antioxidant mechanism of **4-benzyloxy-3-methoxyphenol**.

Hypothetical Antimicrobial Action Workflow

The antimicrobial activity of phenolic compounds often involves the disruption of the microbial cell membrane, leading to cell death. The workflow below outlines a typical experimental approach to evaluate these effects.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for evaluating antimicrobial activity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. JPH085832B2 - Method for producing 4-benzyloxyphenol - Google Patents [patents.google.com]
- 4. 4-Benzyl-3-methoxybenzaldehyde 98 2426-87-1 [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. Radical-scavenging Activity of Natural Methoxyphenols vs. Synthetic Ones using the Induction Period Method - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [4-benzyloxy-3-methoxyphenol chemical structure and IUPAC name]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b023850#4-benzyloxy-3-methoxyphenol-chemical-structure-and-iupac-name]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com